2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
CAS No.: 2549007-05-6
Cat. No.: VC11830068
Molecular Formula: C18H18ClN3O
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine - 2549007-05-6](/images/structure/VC11830068.png)
Specification
CAS No. | 2549007-05-6 |
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Molecular Formula | C18H18ClN3O |
Molecular Weight | 327.8 g/mol |
IUPAC Name | (3-chlorophenyl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |
Standard InChI | InChI=1S/C18H18ClN3O/c19-15-5-3-4-13(10-15)18(23)22-9-7-14-11-21(12-16(14)22)17-6-1-2-8-20-17/h1-6,8,10,14,16H,7,9,11-12H2 |
Standard InChI Key | RHPUTKJDVKEBRB-UHFFFAOYSA-N |
SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a saturated octahydropyrrolo[3,4-b]pyrrole core fused to a pyridine ring, with a 3-chlorobenzoyl group at the 1-position of the pyrrolidine moiety. Its systematic IUPAC name, 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, reflects this arrangement (Figure 1).
Molecular Formula:
Molecular Weight: 338.81 g/mol
Key Functional Groups:
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Bicyclic pyrrolo[3,4-b]pyrrole system (octahydro, fully saturated)
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Pyridine substituent at position 5
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3-Chlorobenzoyl group at position 1
Synthesis and Stereochemical Considerations
Synthetic Pathways
While no direct synthesis of 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is documented, analogous routes for pyrrolo[3,4-b]pyridine derivatives provide a framework for its potential preparation :
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Core Formation:
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Enzymatic resolution of racemic intermediates (e.g., dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylates) using lipases or esterases to achieve stereochemical control .
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Cyclization reactions to form the bicyclic system, as demonstrated in the synthesis of (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione .
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Functionalization:
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Introduction of the pyridine ring via nucleophilic aromatic substitution or cross-coupling reactions.
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Acylation with 3-chlorobenzoyl chloride to install the aromatic substituent.
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Challenges in Stereoselectivity
The patent literature highlights enzymatic hydrolysis as a critical step for resolving stereoisomers in bicyclic systems . For instance, lipase-mediated hydrolysis of racemic diesters yields enantiomerically enriched intermediates (>99% optical purity) . Applying similar strategies to the target compound could ensure precise control over its stereochemistry.
Physicochemical Properties
Predicted Characteristics
Property | Value/Range |
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LogP (Partition Coefficient) | ~2.5 (moderate lipophilicity) |
Solubility | Low in water, soluble in organic solvents (DMSO, ethanol) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 4 (pyridine N, carbonyl O, two pyrrolidine N) |
The 3-chlorobenzoyl group enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
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